4-Fluoro-1-hydroxy-2-naphthoic acid
Description
4-Fluoro-1-hydroxy-2-naphthoic acid is a naphthalene derivative with a fluorine atom at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol . This compound belongs to the class of polycyclic aromatic carboxylic acids, which are often explored for their structural versatility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H7FO3 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
4-fluoro-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) |
InChI Key |
APHBHEVOAHTHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-fluoro-1-hydroxy-2-naphthoic acid with analogous naphthoic acid derivatives, focusing on substituents, molecular properties, and applications:
Key Research Findings and Structural Insights
Sulfamoyl Derivatives: Compounds like 3ab and 3ac () demonstrate that sulfamoyl groups at the 4-position enable selective enzyme inhibition. For example, the 4-cyanophenyl substituent in 3ab improves target specificity, while the 4-nitrophenyl group in 3ac may enhance electron-deficient character, affecting reactivity .
Thermal Stability :
- 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid exhibits a high melting point (300°C) and stability under acidic conditions, making it suitable for high-temperature synthetic applications .
Comparative Solubility :
- The 4-ethyl-1-naphthoic acid analog () lacks polar substituents, leading to lower aqueous solubility compared to hydroxylated or sulfonated derivatives. This highlights the role of functional groups in modulating physicochemical properties .
Q & A
Q. What computational tools predict the reactivity of this compound in complex reactions?
- Methodological Answer :
- Molecular Modeling (Gaussian, ORCA) : Simulate transition states for substitution reactions.
- Docking Studies (AutoDock) : Predict binding affinities to biological targets.
- QSAR : Correlate substituent effects (e.g., Hammett constants) with activity .
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